molecular formula C12H18ClN3O3S B2812250 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034434-41-6

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2812250
CAS No.: 2034434-41-6
M. Wt: 319.8
InChI Key: VNOZVVHGCSHOKQ-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a chloropyridine moiety linked to a piperidine sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This can be achieved through chlorination of pyridine derivatives under controlled conditions. The subsequent steps involve the formation of the piperidine ring and its sulfonamide functionalization. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chloropyridine ring .

Scientific Research Applications

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The chloropyridine moiety may bind to certain enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-3-4-10(9-16)19-12-5-6-14-8-11(12)13/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOZVVHGCSHOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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